

# Talazoparib Tosylate CAS number, IUPAC name, and chemical formula

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## Compound of Interest

Compound Name: *Talazoparib Tosylate*

Cat. No.: *B611133*

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## Talazoparib Tosylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Talazoparib Tosylate**, a potent inhibitor of poly(ADP-ribose) polymerase (PARP). This document consolidates key chemical information, mechanism of action, and relevant experimental data to support ongoing research and development efforts in oncology.

### Chemical Identity

**Talazoparib Tosylate** is the tosylate salt of Talazoparib, a small molecule inhibitor of PARP enzymes.

Property	Value
CAS Number	1373431-65-2
IUPAC Name	(8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one 4-methylbenzenesulfonate
Chemical Formula	C <sub>26</sub> H <sub>22</sub> F <sub>2</sub> N <sub>6</sub> O <sub>4</sub> S
Molecular Weight	552.56 g/mol

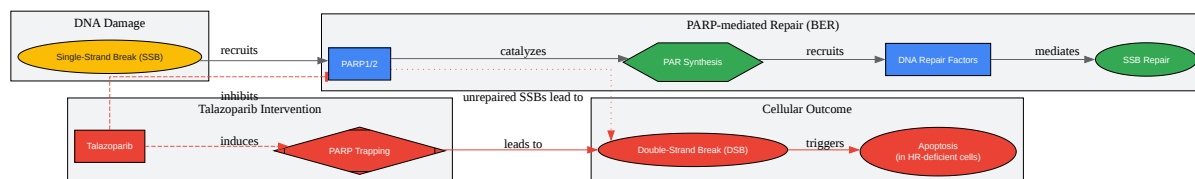
## Mechanism of Action: PARP Inhibition and Synthetic Lethality

Talazoparib's primary mechanism of action is the inhibition of PARP enzymes, particularly PARP1 and PARP2, which are critical components of the DNA damage response (DDR) pathway. PARP enzymes are responsible for detecting and signaling single-strand breaks (SSBs) in DNA, initiating their repair through the base excision repair (BER) pathway.

Talazoparib exerts its cytotoxic effects through a dual mechanism:

- **Catalytic Inhibition:** Talazoparib binds to the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition of PARP's enzymatic activity hinders the recruitment of other DNA repair factors to the site of damage, leading to an accumulation of unrepaired SSBs.
- **PARP Trapping:** Talazoparib traps PARP on the DNA at the site of the break. These trapped PARP-DNA complexes are highly cytotoxic, as they obstruct DNA replication and transcription, ultimately leading to the formation of double-strand breaks (DSBs).

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DSBs is deficient. The accumulation of DSBs due to PARP inhibition by Talazoparib, combined with the inability to repair these breaks through HR, results in a state of "synthetic lethality," leading to genomic instability and apoptotic cell death.



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**Fig. 1:** Simplified signaling pathway of PARP inhibition by Talazoparib.

## Quantitative Data

The efficacy of Talazoparib has been evaluated in numerous preclinical and clinical studies. Below is a summary of key quantitative data.

**Table 1: In Vitro Potency of Talazoparib**

Assay	Cell Line	IC <sub>50</sub> (nM)	Reference
PARP1 Enzyme Inhibition	-	0.57	[1]
PARP Trapping Activity	-	Potent	[1]

**Table 2: Efficacy in the Phase III EMBRACA Trial (NCT01945775)**

This trial evaluated Talazoparib versus physician's choice of chemotherapy in patients with germline BRCA-mutated, HER2-negative advanced breast cancer.

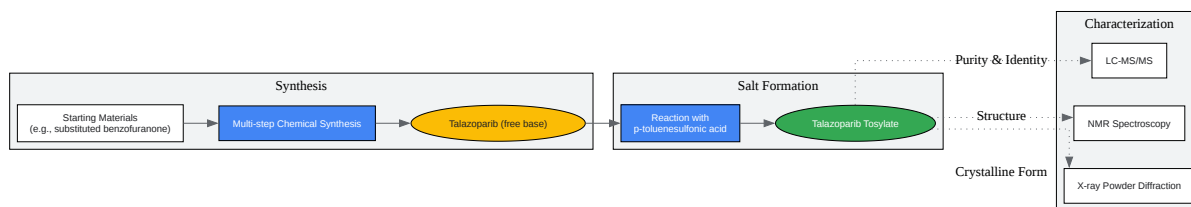
Endpoint	Talazoparib (n=287)	Chemotherapy (n=144)	Hazard Ratio (95% CI)	p-value
Median Progression-Free Survival (PFS)	8.6 months	5.6 months	0.54 (0.41-0.71)	<0.001
Objective Response Rate (ORR)	62.6%	27.2%	-	<0.001

## Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of Talazoparib.

## Synthesis and Characterization of Talazoparib Tosylate

A multi-step synthesis process is employed to produce Talazoparib, which is then converted to its tosylate salt. A general workflow is outlined below.



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## References

- 1. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
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